An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-imidazo[4,5-b]pyridine, a heterocyclic compound featuring a fused imidazole and pyridine ring system, is a significant scaffold in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a key building block in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these characteristics fundamentally influence its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Chloro-1H-imidazo[4,5-b]pyridine, alongside detailed experimental protocols for their determination.
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and permeability to target binding and metabolism. While extensive experimental data for 6-Chloro-1H-imidazo[4,5-b]pyridine is not widely published, the following tables summarize the available computed and essential data.
Table 1: General and Computed Properties
| Property | Value | Source |
| CAS Number | 21422-66-2 | ChemScene[1] |
| Molecular Formula | C₆H₄ClN₃ | ChemScene[1] |
| Molecular Weight | 153.57 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ChemScene[1] |
| Computed logP | 1.6113 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Table 2: Experimental Physicochemical Properties
| Property | Value |
| Melting Point | Not available in the reviewed literature. |
| Boiling Point | Not available in the reviewed literature. |
| pKa | Not available in the reviewed literature. |
| Aqueous Solubility | Not available in the reviewed literature. |
Spectroscopic and Analytical Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 6-Chloro-1H-imidazo[4,5-b]pyridine. While a comprehensive public spectral database for this specific compound is limited, data for its derivatives are available and provide insight into its structural characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the chemical structure. For closely related imidazo[4,5-b]pyridine derivatives, proton signals on the pyridine and imidazole rings, as well as signals for any substituents, are typically observed.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. For 6-Chloro-1H-imidazo[4,5-b]pyridine, key absorbances would include N-H stretching, C=N and C=C stretching of the aromatic rings, and C-Cl stretching.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity. The exact mass can be used to verify the elemental composition.
Experimental Protocols
The following sections detail standardized experimental methodologies that can be employed to determine the key physicochemical properties of 6-Chloro-1H-imidazo[4,5-b]pyridine.
Synthesis of 6-Chloro-1H-imidazo[4,5-b]pyridine
A common route for the synthesis of the imidazo[4,5-b]pyridine scaffold involves the condensation of a diaminopyridine with a suitable one-carbon source, such as an aldehyde or carboxylic acid.[2][3][4]
Protocol: Synthesis via Condensation
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-chloro-2,3-diaminopyridine in a suitable solvent like ethanol or acetic acid.
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Reagent Addition: Add an equimolar amount of a one-carbon source, such as triethyl orthoformate or a relevant aldehyde. If using an aldehyde, an oxidizing agent may be required.
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Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, neutralize it with a saturated sodium bicarbonate solution.
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Extraction: Extract the product into an organic solvent such as ethyl acetate.
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Determination of Melting Point
The melting point is a fundamental physical property indicating the purity of a crystalline solid.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of the dry, purified 6-Chloro-1H-imidazo[4,5-b]pyridine.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a rate of 1-2 °C per minute near the expected melting point to ensure accuracy.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound in solution. Potentiometric titration and UV-Vis spectrophotometry are common methods for its determination.[5][6]
Protocol: Potentiometric Titration
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Sample Preparation: Prepare a dilute aqueous solution of 6-Chloro-1H-imidazo[4,5-b]pyridine of known concentration.
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Titration Setup: Use a calibrated pH meter and an automated titrator.
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Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.
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Data Collection: Record the pH of the solution as a function of the volume of titrant added.
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Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa can be determined from the midpoint of the buffer region or by analyzing the first derivative of the titration curve.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a standard technique for its determination.
Protocol: Shake-Flask Method
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Sample Preparation: Add an excess amount of solid 6-Chloro-1H-imidazo[4,5-b]pyridine to a known volume of water or a relevant buffer solution in a sealed flask.
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Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.
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Quantification: Carefully withdraw an aliquot of the clear supernatant.
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Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the response to a standard curve of known concentrations.
Visualized Workflows
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of imidazo[4,5-b]pyridine derivatives.
Caption: A flowchart illustrating the general steps for the synthesis, purification, and analysis of imidazo[4,5-b]pyridines.
Analytical Characterization Workflow
This diagram outlines a typical workflow for the analytical characterization of a synthesized compound like 6-Chloro-1H-imidazo[4,5-b]pyridine.
References
- 1. chemscene.com [chemscene.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
